B1192937 HMPL-523

HMPL-523

Cat. No. B1192937
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor HMPL-523, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.

Scientific Research Applications

Application in Lymphoma Treatment

HMPL-523, a selective oral Syk inhibitor, has demonstrated significant potential in the treatment of various subtypes of lymphoma. It has shown strong anti-tumor efficacy in xenograft models of B-cell and T-cell lymphoma. Preliminary results from phase I studies indicate that HMPL-523 has a manageable safety profile and exhibits anti-tumor activity in patients with relapsed or refractory lymphoma. This includes cases of Hodgkin lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, and other subtypes. The drug has been evaluated for its safety, tolerability, and efficacy, and the recommended phase 2 dose has been established based on these studies (Strati et al., 2021).

Role in B-cell Receptor Signaling

HMPL-523 plays a crucial role in the inhibition of B-cell receptor (BCR) signaling. BCR signaling is vital in the pathogenesis of lymphomas, particularly non-Hodgkin lymphomas. HMPL-523, by inhibiting spleen tyrosine kinase (SYK), a key component of the BCR signaling pathway, provides a novel therapeutic approach for patients with advanced relapsed, refractory, or resistant lymphoma. The ongoing clinical studies are aimed at evaluating the safety, pharmacokinetics, and preliminary efficacy of HMPL-523 in this context (Lawrence et al., 2020).

In Vitro and In Vivo Anti-Tumor Activities

HMPL-523 has shown promising results in both in vitro and in vivo studies, especially in the context of B-cell lymphoma. The drug effectively inhibits cell viability in B-cell lymphoma cell lines and blocks the phosphorylation of BLNK, a downstream protein of Syk. In vivo, HMPL-523 demonstrates potent anti-tumor activity in B-cell lymphoma xenograft models. This supports the potential of HMPL-523 as a single agent or in combination with other drugs for treating B-cell malignancies like diffuse large B-cell lymphoma (Yang et al., 2016).

properties

Product Name

HMPL-523

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HMPL-523;  HMPL 523;  HMPL523.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.